molecular formula C15H26O7Sc B6288974 Scandium(III) acetylacetonate hydrate CAS No. 699012-88-9

Scandium(III) acetylacetonate hydrate

Cat. No.: B6288974
CAS No.: 699012-88-9
M. Wt: 363.32 g/mol
InChI Key: JPJCFEXGWGHRBP-KJVLTGTBSA-N
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Description

Scandium(III) acetylacetonate hydrate: is a coordination complex with the chemical formula ([CH_3COCH=C(O-)CH_3]_3Sc \cdot xH_2O). This compound is a white solid that is soluble in organic solvents such as benzene. It features scandium in the +3 oxidation state coordinated to three acetylacetonate ligands. The compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scandium(III) acetylacetonate hydrate can be synthesized by reacting scandium nitrate with acetylacetone in the presence of ammonia. The reaction typically involves dissolving scandium nitrate in water, followed by the addition of acetylacetone and ammonia. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is often produced in facilities equipped with advanced chemical processing equipment to handle the synthesis and purification processes efficiently.

Chemical Reactions Analysis

Types of Reactions: Scandium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide.

    Reduction: Reduction reactions can convert this compound to lower oxidation states of scandium, although such reactions are less common.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Ligand exchange reactions using various donor ligands under controlled conditions.

Major Products Formed:

    Oxidation: Scandium oxide.

    Reduction: Lower oxidation state scandium complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Scandium(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of scandium(III) acetylacetonate hydrate involves its ability to coordinate with various ligands and form stable complexes. The acetylacetonate ligands provide a chelating effect, stabilizing the scandium ion in the +3 oxidation state. This coordination chemistry allows the compound to participate in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the scandium center.

Comparison with Similar Compounds

    Yttrium(III) acetylacetonate: Similar coordination complex with yttrium instead of scandium.

    Lanthanum(III) acetylacetonate: Coordination complex with lanthanum.

    Titanium(IV) acetylacetonate: Coordination complex with titanium in the +4 oxidation state.

Uniqueness: Scandium(III) acetylacetonate hydrate is unique due to the specific properties of scandium, such as its relatively small ionic radius and high charge density. These properties result in distinct coordination chemistry and reactivity compared to other metal acetylacetonate complexes. The compound’s ability to form stable, volatile complexes makes it particularly useful in applications such as chemical vapor deposition for thin film production .

Properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;scandium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.H2O.Sc/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJCFEXGWGHRBP-KJVLTGTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Sc]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Sc]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7Sc
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699012-88-9
Record name Scandium(III) acetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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